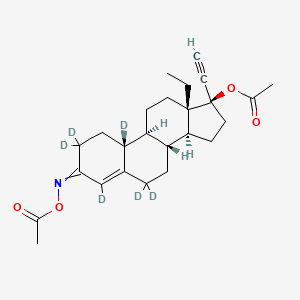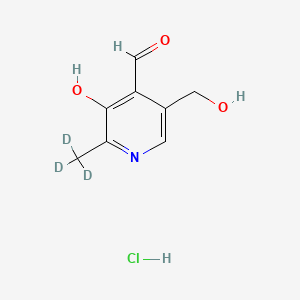
Acide acétylsalicylique-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylsalicylic Acid-d4 is an antithrombotic, anti-inflammatory, antipyretic analgesic . It is also known as Aspirin and is commonly used for the treatment of pain and fever due to various causes . It has both anti-inflammatory and antipyretic effects .
Synthesis Analysis
The synthesis of Acetylsalicylic Acid involves the reaction of salicylic acid, acetic anhydride, and phosphoric acid to produce aspirin and acetic acid . Phosphoric acid acts as a catalyst in the initial mixture of the reactants to speed up the reaction . The reaction involves the conversion of a phenol to an ester .
Molecular Structure Analysis
Acetylsalicylic acid has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol . Its chemical structure consists of a benzene ring with two functional groups attached to it: an acetyl group (-COCH3) and a carboxylic acid group (-COOH) .
Chemical Reactions Analysis
Acetylsalicylic Acid-d4 exhibits various chemical reactions. For instance, it has been observed that it has a higher Rf value than salicylic acid, which proves that salicylic acid was more polar because of the extra functional group .
Physical and Chemical Properties Analysis
Acetylsalicylic Acid-d4 is a solid with a molecular weight of 184.18 . It has a melting point of 136-140 ℃ , and it is slightly soluble in water, soluble in ethanol, ether, chloroform, and also soluble in strong alkaline solution, and decomposes at the same time .
Applications De Recherche Scientifique
Applications antithrombotiques
L'acide acétylsalicylique-d4 est largement reconnu pour ses propriétés antithrombotiques. Il est utilisé à faibles doses pour prévenir les troubles cardiovasculaires en inhibant l'agrégation plaquettaire. Cette application est cruciale pour les patients à haut risque de maladies cardiovasculaires, car elle contribue à prévenir des affections telles que l'infarctus du myocarde et l'accident vasculaire cérébral {svg_1}.
Effets anti-inflammatoires et antipyrétiques
Dans le domaine des effets anti-inflammatoires et antipyrétiques, l'this compound joue un rôle important. Son mécanisme d'action implique l'inhibition des enzymes cyclooxygénases, ce qui réduit la synthèse des prostaglandines, atténuant ainsi l'inflammation et la fièvre {svg_2}.
Utilisations analgésiques
L'this compound sert d'analgésique non narcotique, soulageant divers types de douleurs, notamment les céphalées, les névralgies et les douleurs rhumatismales. Son effet analgésique est attribué à sa capacité à bloquer les signaux de douleur au site de la blessure et dans le système nerveux central {svg_3}.
Pharmacocinétique vétérinaire
En médecine vétérinaire, la pharmacocinétique de l'this compound a été étudiée, en particulier chez les vaches laitières. La recherche s'est concentrée sur la détermination des concentrations de l'acide salicylique dans le lait après l'administration d'this compound aux vaches laitières en post-partum, ce qui est essentiel pour établir des périodes de sevrage du lait sûres {svg_4}.
Complexation avec l'acide glycyrrhizique
L'this compound a été complexé avec l'acide glycyrrhizique pour former une forme posologique prometteuse. Cette complexation vise à améliorer l'activité pharmacologique de l'this compound tout en réduisant sa toxicité gastro-intestinale, ce qui constitue une avancée significative dans la formulation des médicaments {svg_5}.
Rôle en médecine régénérative
Des études récentes ont révélé que l'this compound peut influencer les fonctions liées à la capacité régénérative des cellules souches endométriales. Il exerce sa fonction en supprimant les voies de survie, ce qui a des implications pour la régénération et la réparation tissulaire {svg_6}.
Mécanisme D'action
Mode of Action
Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes . As a result, the production of prostaglandins and thromboxanes is suppressed . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors .
Biochemical Pathways
The inhibition of COX enzymes by aspirin leads to decreased production of prostaglandins and thromboxanes . This suppression affects various biochemical pathways, leading to the reduction of inflammation, relief of pain, prevention of clotting, and reduction of fever . Moreover, aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory .
Pharmacokinetics
Following absorption in the gastrointestinal tract, acetylsalicylic acid rapidly binds to and acetylates a serine residue in its target enzyme family, the cyclooxygenases (COXs) . The rapid metabolism of acetylsalicylic acid results in salicylic acid, an active metabolite with residual anti-inflammatory activity .
Result of Action
The molecular and cellular effects of acetylsalicylic acid’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, pain, and fever, and prevents clotting . Additionally, the production of lipoxins by aspirin-modified COX-2 has anti-inflammatory effects .
Safety and Hazards
Orientations Futures
Recent studies have revealed that Acetylsalicylic Acid-d4 has diverse effects on various endometrial stem cell functions related to regenerative capacity . This finding is a critical step toward the development of more effective therapeutic strategies to increase the chances of successful pregnancy .
Propriétés
IUPAC Name |
2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675533 |
Source


|
| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97781-16-3 |
Source


|
| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)






